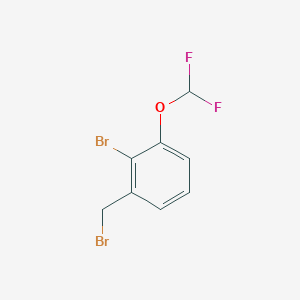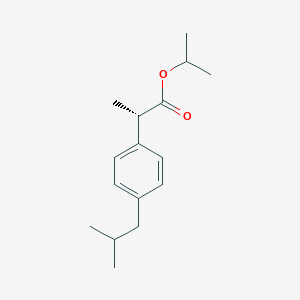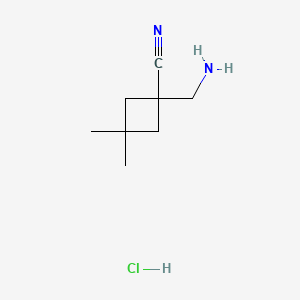![molecular formula C18H36O3 B13451299 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13451299.png)
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C18H36O3 and a molecular weight of 300.48 g/mol . This compound is a derivative of 1,3-dioxolane and is characterized by the presence of a dodecyloxy group attached to the dioxolane ring. It is used as an intermediate in the synthesis of various chemical products and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves a multi-step process. One common method includes the reaction of acetone with boron trifluoride diethyl etherate in tetrahydrofuran under an inert atmosphere at room temperature. This is followed by the addition of dodecyl glycidyl ether at 50°C for 5 hours. The reaction mixture is then neutralized with sodium hydrogen carbonate, and the solvent is distilled off to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of large-scale reactors and continuous flow processes can enhance the efficiency of the production .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The dodecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxolane oxides, while reduction can produce dioxolane alcohols .
Applications De Recherche Scientifique
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: It is explored for its synergistic effects with antifungal agents like amphotericin B.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. In biological systems, it stimulates autolysin activity, leading to the breakdown of bacterial cell walls. This action is synergistic with other antimicrobial agents, enhancing their efficacy . The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-O-Dodecyl-rac-glycerol: An antibacterial agent with similar properties.
Dodecyl sulfate: A surfactant with comparable industrial applications.
Uniqueness
4-[(Dodecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act synergistically with other antimicrobial agents sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C18H36O3 |
|---|---|
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
4-(dodecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-17-16-20-18(2,3)21-17/h17H,4-16H2,1-3H3 |
Clé InChI |
JJEUFGMEQYMSDW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCC1COC(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)
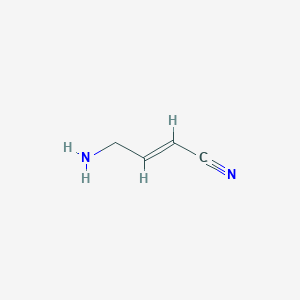

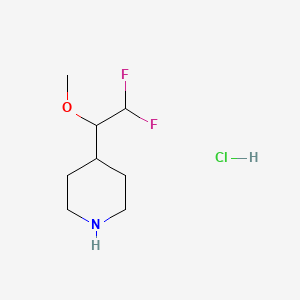
![1-(3,4-Dichlorophenyl)-2-[2,3-dihydro-2-imino-3-[(4-methylphenyl)methyl]-1H-benzimidazol-1-yl]ethanone Hydrobromide](/img/structure/B13451251.png)
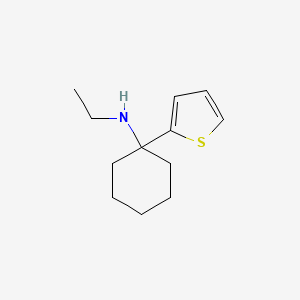
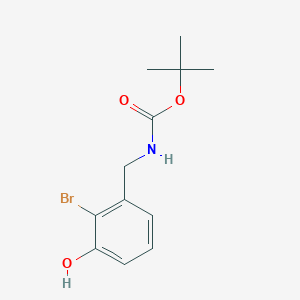
![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-4-chlorobenzamide](/img/structure/B13451280.png)

